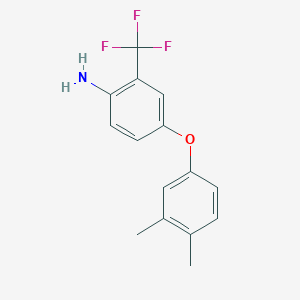

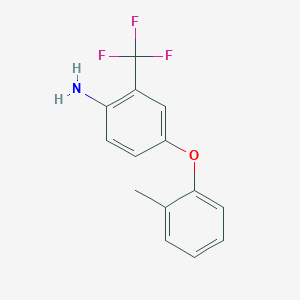

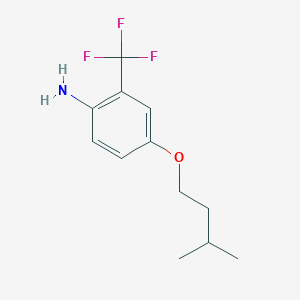

4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline

Overview

Description

This compound belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring with a methyl group and a trifluoromethyl group attached . The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . Trifluoromethyl groups are often involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, anilines typically have a high boiling point and are often solids at room temperature .Scientific Research Applications

Fluorescent Chemosensors

4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline and its derivatives serve as key components in the development of fluorescent chemosensors, which are crucial for detecting various analytes including metal ions, anions, and neutral molecules. This functionality is highlighted by the role of 4-methyl-2,6-diformylphenol-based compounds in sensing applications, underscoring the importance of structurally similar compounds in creating sensitive and selective chemosensors (Roy, 2021).

Environmental Sorption

Research on the sorption of phenoxy herbicides to soil and organic matter sheds light on the environmental behavior of compounds structurally related to this compound. These studies are critical for understanding how such compounds interact with various environmental matrices, influencing their mobility, bioavailability, and persistence (Werner, Garratt, & Pigott, 2012).

Phase Behavior Studies

Investigations into the phase behavior of ionic liquids with diverse solutes, including aromatic compounds, provide insights into the solubility and interaction mechanisms of related aromatic compounds. These findings have implications for the use of this compound in various solvent systems and potential applications in separation processes and material science (Visak et al., 2014).

Genotoxicity and Carcinogenicity

Studies on aniline and its metabolites, including those structurally related to this compound, have explored the genotoxic and carcinogenic potential of these compounds. This research is essential for assessing the safety and environmental impact of such chemicals, particularly in relation to their use in industrial applications (Bomhard & Herbold, 2005).

Wastewater Treatment

The pesticide industry's wastewater treatment research highlights the challenge of removing toxic pollutants, including those similar in structure to this compound. These studies provide valuable information on the effectiveness of various treatment technologies, such as biological processes and activated carbon, in mitigating the environmental impact of these substances (Goodwin et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-methylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-13(9)19-10-6-7-12(18)11(8-10)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDQMZOFOPRECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

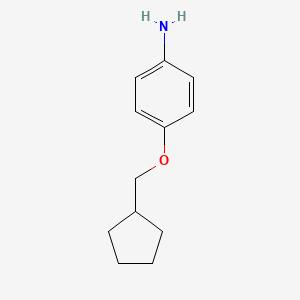

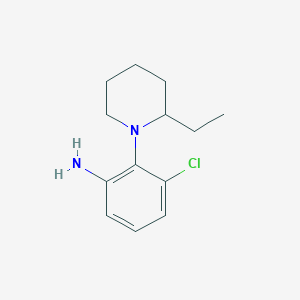

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)

![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)

![Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172718.png)